molecular formula C19H21NO3S B2934705 (E)-2-benzyl-4-(styrylsulfonyl)morpholine CAS No. 1069881-52-2

(E)-2-benzyl-4-(styrylsulfonyl)morpholine

Cat. No.: B2934705
CAS No.: 1069881-52-2
M. Wt: 343.44
InChI Key: JGCSMYPCPKHPEI-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Benzyl-4-(styrylsulfonyl)morpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group at the second position and a styrylsulfonyl group at the fourth position of the morpholine ring The “E” configuration indicates the trans arrangement of the substituents around the double bond in the styrylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-benzyl-4-(styrylsulfonyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable sulfonyl chloride under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Formation of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced through a palladium-catalyzed Heck reaction between a suitable styrene derivative and a sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Benzyl-4-(styrylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction of the styrylsulfonyl group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).

    Substitution: Sodium hydride, benzyl chloride, and other nucleophiles.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(E)-2-Benzyl-4-(styrylsulfonyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-benzyl-4-(styrylsulfonyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The styrylsulfonyl group may play a role in binding to specific sites on the target molecules, while the benzyl group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

(E)-2-Benzyl-4-(styrylsulfonyl)morpholine can be compared with other morpholine derivatives, such as:

    2-Benzylmorpholine: Lacks the styrylsulfonyl group, which may result in different chemical and biological properties.

    4-Styrylsulfonylmorpholine: Lacks the benzyl group, which may affect its lipophilicity and membrane permeability.

    2-Benzyl-4-(methylsulfonyl)morpholine: Contains a methylsulfonyl group instead of a styrylsulfonyl group, which may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in the combination of the benzyl and styrylsulfonyl groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-benzyl-4-[(E)-2-phenylethenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-24(22,14-11-17-7-3-1-4-8-17)20-12-13-23-19(16-20)15-18-9-5-2-6-10-18/h1-11,14,19H,12-13,15-16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSMYPCPKHPEI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.